1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a bromophenyl group attached to a cyclopropylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with cyclopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromophenyl group can enhance binding affinity to the target, while the sulfonamide moiety can improve the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-N-cyclopropylmethanesulfonamide: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the sulfonamide group.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The cyclopropylmethanesulfonamide moiety also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJXGPMUZVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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